molecular formula C11H14Cl2N2O3 B1424649 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1220037-73-9

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Cat. No. B1424649
CAS RN: 1220037-73-9
M. Wt: 293.14 g/mol
InChI Key: GVXXPVSVLGSBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is an organic compound with the molecular formula C11H14Cl2N2O3 . It has an average mass of 293.147 Da and a monoisotopic mass of 292.038147 Da . It is a derivative of piperidine, which is a cyclic amine found in many alkaloids, and has a nitrophenoxy group attached to it.


Molecular Structure Analysis

The molecular structure of 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is characterized by the presence of a piperidine ring, a nitrophenoxy group, and two chlorine atoms . The compound has a molecular weight of 293.147 Da .


Physical And Chemical Properties Analysis

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is a colorless solid that is soluble in water. It has a molecular weight of 293.147 Da .

Scientific Research Applications

Drug Discovery

Piperidine derivatives are commonly used in drug discovery as they can serve as building blocks for various pharmacologically active compounds. For example, N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effects against cancer cells, with modifications on the piperidine ring influencing cytotoxicity .

Proteomics Research

Compounds like 4-(2-Nitrophenoxy)piperidine hydrochloride have been used as biochemicals in proteomics research. Proteomics is the large-scale study of proteins, and such compounds can be used to study protein interactions and functions .

Histamine H4 Receptor Antagonist Synthesis

Some piperidine derivatives are reactants in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists. These antagonists are investigated for their potential therapeutic effects in treating allergic and inflammatory diseases .

Kinase Inhibition

Piperidine derivatives have been designed to inhibit specific kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXXPVSVLGSBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

CAS RN

1220037-73-9
Record name Piperidine, 4-(2-chloro-4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.